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molecular formula C5H11NO2 B1271459 3-Amino-3-methylbutanoic acid CAS No. 625-05-8

3-Amino-3-methylbutanoic acid

Cat. No. B1271459
M. Wt: 117.15 g/mol
InChI Key: NFQAIWOMJQWGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09233978B2

Procedure details

Compound AP-1 was prepared in analogy to Compound W in Example 20 by using 3-amino-3-methyl-butyric acid instead of DL-3-aminoisobutyric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].N[CH2:3]C(C)C(OC)=O.[NH2:10][C:11]([CH3:17])([CH3:16])[CH2:12][C:13]([OH:15])=[O:14]>>[ClH:1].[NH2:10][C:11]([CH3:17])([CH3:16])[CH2:12][C:13]([O:15][CH3:3])=[O:14] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC(C(=O)OC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC(=O)O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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